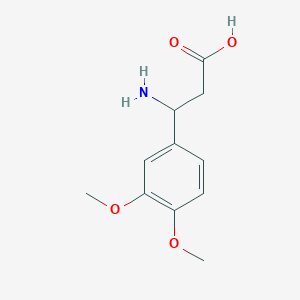
1-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-3,4-dihydroisoquinoline-3-spiro-1'-cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl typically involves the reduction of iodomethylates of the corresponding dihydroisoquinolines. This reduction is often carried out using sodium borohydride as the reducing agent . The dihydroisoquinolines themselves can be prepared via the Ritter reaction, which involves the reaction of nitriles with alcohols in the presence of strong acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can further modify the spiro and isoquinoline rings.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogen atoms into the molecule .
Scientific Research Applications
3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro center and biisoquinoline framework allow the compound to fit into specific binding sites, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- 1,2-Dimethyl-3-spirocyclohexyltetrahydroisoquinoline
Uniqueness
3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl is unique due to its spiro center, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may lack this structural feature .
Properties
Molecular Formula |
C25H28N2 |
|---|---|
Molecular Weight |
356.5g/mol |
IUPAC Name |
1-(3,3-dimethyl-4H-isoquinolin-1-yl)spiro[4H-isoquinoline-3,1'-cyclohexane] |
InChI |
InChI=1S/C25H28N2/c1-24(2)16-18-10-4-6-12-20(18)22(26-24)23-21-13-7-5-11-19(21)17-25(27-23)14-8-3-9-15-25/h4-7,10-13H,3,8-9,14-17H2,1-2H3 |
InChI Key |
QSIWSOZDZZFHEY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=CC=CC=C2C(=N1)C3=NC4(CCCCC4)CC5=CC=CC=C53)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C3=NC4(CCCCC4)CC5=CC=CC=C53)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B394806.png)
![N-[2-(4-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B394808.png)

![N-[4-(acetylamino)phenyl]-3-chlorobenzamide](/img/structure/B394814.png)
![2-CHLORO-5-[5,8-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOIC ACID](/img/structure/B394815.png)




